Introduction: A Hybrid Monomer at the Nexus of Organic Electronics and Materials Science
Introduction: A Hybrid Monomer at the Nexus of Organic Electronics and Materials Science
An In-Depth Technical Guide to 2,5-Bis(triethoxysilyl)thiophene: Synthesis, Properties, and Applications
2,5-Bis(triethoxysilyl)thiophene is a unique organosilane compound that marries the electronic properties of a conjugated thiophene core with the inorganic network-forming capabilities of triethoxysilyl groups.[1] Its molecular formula is C₁₆H₃₂O₆SSi₂, and it has a molecular weight of 408.7 g/mol .[1] This bifunctional nature makes it a highly valuable monomer for the synthesis of advanced organic-inorganic hybrid materials.[1] The thiophene unit provides a platform for conductivity and optical activity, characteristic of polythiophenes, which have shown immense potential in biological applications such as diagnostics, therapy, and drug delivery.[2][3] Simultaneously, the two triethoxysilyl moieties act as reactive handles for building stable, cross-linked siloxane (Si-O-Si) networks through hydrolysis and condensation reactions.[1]
This dual functionality allows for the creation of materials that possess both the processability and electronic characteristics of organic polymers and the thermal and mechanical stability of inorganic glasses.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 2,5-Bis(triethoxysilyl)thiophene, with a focus on its role as a precursor to functional materials for researchers in materials science and drug development.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 2,5-Bis(triethoxysilyl)thiophene consists of a central five-membered thiophene ring, with triethoxysilyl [-Si(OCH₂CH₃)₃] groups attached at the 2 and 5 positions. This substitution pattern is critical as it places the reactive silyl groups at the most accessible points on the thiophene ring, facilitating polymerization and functionalization.
Visualizing the Core Structure
Caption: Chemical structure of 2,5-Bis(triethoxysilyl)thiophene.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of 2,5-Bis(triethoxysilyl)thiophene.
| Property | Value | Source |
| CAS Number | 40190-22-5 | [1] |
| Molecular Formula | C₁₆H₃₂O₆SSi₂ | [1] |
| Molecular Weight | 408.7 g/mol | [1] |
| IUPAC Name | triethoxy-(5-triethoxysilylthiophen-2-yl)silane | [1] |
| Appearance | (Typically a liquid or low-melting solid) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Inferred |
Part 2: Synthesis and Core Reactivity
The synthesis of silylated thiophenes can be achieved through various routes. A common and effective method for preparing 2,5-Bis(triethoxysilyl)thiophene involves the reaction of 2,5-dibromothiophene with a silylating agent.
Synthetic Pathway Overview
Caption: General workflow for the synthesis of 2,5-Bis(triethoxysilyl)thiophene.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis based on the reaction of 2,5-dibromothiophene.[1]
Objective: To synthesize 2,5-Bis(triethoxysilyl)thiophene via lithiation of 2,5-dibromothiophene followed by quenching with an electrophilic silicon source.
Materials:
-
2,5-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetraethyl orthosilicate (TEOS) or Chlorotriethoxysilane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon manifold)
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: Anhydrous and inert conditions are critical because organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.
-
-
Initial Reaction: Dissolve 2,5-dibromothiophene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is required to control the highly exothermic lithiation reaction and prevent unwanted side reactions.
-
-
Lithiation: Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours. This step forms the highly reactive 2,5-dilithiothiophene intermediate.
-
Silylation: Add the silicon electrophile (e.g., tetraethyl orthosilicate, >2.2 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The nucleophilic carbon of the dilithiated thiophene attacks the electrophilic silicon atom, displacing a leaving group (e.g., ethoxide) to form the C-Si bond.
-
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 3: Polymerization via Sol-Gel Processing
The defining characteristic of 2,5-Bis(triethoxysilyl)thiophene is its ability to undergo hydrolysis and condensation to form a cross-linked organic-inorganic polymer network, often referred to as a bridged polysilsesquioxane.[1] This process is a cornerstone of sol-gel chemistry.
-
Hydrolysis: The triethoxysilyl groups react with water, typically in the presence of an acid or base catalyst, to replace the ethoxy (-OCH₂CH₃) groups with hydroxyl (-OH) groups, forming reactive silanols.[1][4][5]
-
Condensation: These silanol intermediates then react with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bridges, releasing water or ethanol as a byproduct.[4][6]
This process transforms the liquid monomer into a "sol" (a colloidal suspension of solid particles in a liquid) and eventually into a "gel" (a solid, three-dimensional network encapsulating the solvent).
Mechanism of Network Formation
Caption: Sol-gel polymerization of 2,5-Bis(triethoxysilyl)thiophene.
Part 4: Applications in Research and Development
The hybrid materials derived from 2,5-Bis(triethoxysilyl)thiophene are of significant interest in several advanced fields.
Materials Science
-
Periodic Mesoporous Organosilicas (PMOs): This compound is a key building block for PMOs.[1] By conducting the sol-gel process in the presence of a surfactant template, highly ordered porous materials can be created where the thiophene units are integral components of the pore walls. These materials have applications in catalysis, separation, and sensing.
-
Organic Semiconductors: The thiophene core imparts semiconducting properties.[1] Incorporating it into a rigid silica matrix can enhance environmental stability and processability for use in organic field-effect transistors (OFETs) and sensors.
-
Stable Films and Coatings: The ability to form robust siloxane networks allows for the creation of stable, thin films on various substrates, which is valuable for electronic device fabrication.[1]
Drug Development and Biomedical Applications
While direct applications in drug development are less common for the monomer itself, the resulting polythiophene-based materials are highly relevant.
-
Biocompatible Interfaces: Polythiophenes are known to be relatively non-cytotoxic and can be functionalized to improve biocompatibility.[2][7] Materials derived from this monomer could be used as coatings for implantable devices or electrodes to improve the tissue-device interface.[2]
-
Drug Delivery Systems: The porous nature of PMOs synthesized from this monomer could be exploited to load and release therapeutic agents. The thiophene unit offers a potential handle for further chemical modification or for stimuli-responsive behavior (e.g., redox-controlled release).
-
Diagnostics and Imaging: Polythiophene derivatives are often fluorescent and can act as sensors.[2] Hybrid materials could be designed as solid-state biosensors or as matrices for immobilizing biomolecules for diagnostic assays.[3]
Conclusion
2,5-Bis(triethoxysilyl)thiophene stands as a powerful and versatile molecular building block. Its unique chemical architecture, combining a π-conjugated organic semiconductor with inorganic cross-linking functionalities, provides a direct route to advanced hybrid materials. The ability to precisely control the structure and properties of the final material through well-understood sol-gel chemistry makes it an invaluable tool for researchers. From creating ordered porous structures for catalysis to developing stable semiconducting films and biocompatible platforms for medical devices, 2,5-Bis(triethoxysilyl)thiophene offers a rich field of possibilities for innovation in materials science, electronics, and biotechnology.
References
-
PubChem. 2,5-Bis(trimethylsilyl)thiophene. National Center for Biotechnology Information. [Link]
-
Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
PubChem. 2,5-Bis[(trimethylsilyl)ethynyl]thiophene. National Center for Biotechnology Information. [Link]
-
Sista, P., et al. (2014). Polythiophenes in biological applications. Journal of Nanoscience and Nanotechnology, 14(1), 250–272. [Link]
-
Gunji, T., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology. [Link]
-
Nevalainen, V., & Koskinen, A. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Chemistry, 4(3), 730-753. [Link]
-
Sista, P., et al. (2014). Polythiophenes in Biological Applications. ResearchGate. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Royal Society of Chemistry. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. [Link]
-
Gunji, T., et al. (2023). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. [Link]
-
ResearchGate. Synthetic approaches to functionalized thiophenes. [Link]
- Google Patents. US2784174A - Condensation products of thiophenes with formaldehyde and hydroxylamine salts.
-
Almoshari, Y., et al. (2023). Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. ResearchGate. [Link]
-
Penhorwood, E. S., & Chlenov, A. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molbank, 2024(1), M1841. [Link]
-
ResearchGate. (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Dalton Transactions. [Link]
-
Bastidas, D. M., et al. (2011). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. ResearchGate. [Link]
-
Al-Shammari, A. M., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Polymers, 13(13), 2068. [Link]
-
University of Padua. Direct Arylation of Thiophenes in Continuous Flow. [Link]
-
Royal Society of Chemistry. Water soluble polythiophenes: preparation and applications. [Link]
-
National Center for Biotechnology Information. Catalytic asymmetric functionalization and dearomatization of thiophenes. [Link]
-
Gelest, Inc. 1-(TRIETHOXYSILYL)-2-(DIETHOXYMETHYLSILYL)ETHANE. [Link]
-
ResearchGate. ¹H NMR spectrum of the urea‐thiourea bis(triethoxy)silane linker 5 in CDCl3. [Link]
Sources
- 1. Buy 2,5-Bis(triethoxysilyl)thiophene | 40190-22-5 [smolecule.com]
- 2. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
